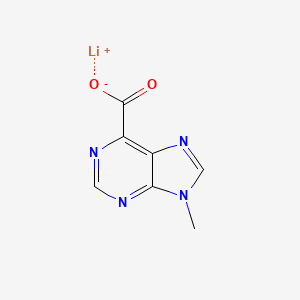

Lithium 9-methyl-9H-purine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium 9-methyl-9H-purine-6-carboxylate is a chemical compound with the CAS Number: 2361644-24-6 . It has a molecular weight of 184.08 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6N4O2.Li/c1-11-3-10-4-5 (7 (12)13)8-2-9-6 (4)11;/h2-3H,1H3, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen

Adenosine Kinase Inhibition

Lithium 9-methyl-9H-purine-6-carboxylate, as a purine derivative, has shown potential applications in the inhibition of adenosine kinase. Research by Bookser et al. (2005) developed methods for substituting arylamines for halogens in purine nucleosides, leading to potent adenosine kinase inhibitors (AKIs). This property is significant as AKIs have therapeutic potential, indicating the compound's relevance in biomedical research related to energy metabolism and neurological disorders (Bookser et al., 2005).

Polymerization Catalysts

The compound's lithium component finds applications in polymer science, particularly in the ring-opening polymerization of cyclic esters. Dean et al. (2013) highlighted the use of lithium-based compounds as catalysts for polymerization processes, demonstrating the versatility of lithium in facilitating the synthesis of biodegradable polymers (Dean et al., 2013).

Battery Technologies

Lithium is crucial in the development of rechargeable battery technologies. Studies like those by Xu et al. (2014) investigate lithium metal anodes for their high theoretical capacity and low electrochemical potential, highlighting the material's importance in advancing energy storage solutions (Xu et al., 2014).

Aging and Neuroprotection

Research on lithium's effects on aging and neuroprotection, as studied by McColl et al. (2008), points to its application in extending longevity and modulating gene expression related to nucleosome functions. This suggests lithium's potential in age-related and neurodegenerative diseases (McColl et al., 2008).

Electrolyte Degradation Mechanisms

Gachot et al. (2008) examined the degradation mechanisms of carbonate-based electrolytes in Li batteries, providing insights into the stability and performance of lithium-containing batteries. This research contributes to the optimization of battery electrolytes for longer life and safety (Gachot et al., 2008).

Lithium Fluoride Coatings

The development of lithium fluoride coatings for lithium anodes to enhance battery safety and performance is another area of application. Lin et al. (2017) demonstrated the use of nonhazardous gaseous reagents to create uniform LiF coatings, indicating advances in lithium battery technologies (Lin et al., 2017).

Selective Detection of Explosives

Kim et al. (2013) explored the use of lithium-based metal-organic frameworks for the selective detection of explosive nitroaromatic compounds, showcasing the compound's potential in security and environmental monitoring applications (Kim et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;9-methylpurine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQSXETXKGZVRJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2939222.png)

![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)

![ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2939236.png)

![3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2939238.png)

![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis](/img/structure/B2939240.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)